5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Description
Nuclear Magnetic Resonance (NMR)
¹H-NMR (CDCl₃, 600 MHz):
¹³C-NMR (CDCl₃, 150 MHz):
Fourier-Transform Infrared (FT-IR)
Mass Spectrometry (MS)
- ESI-MS (m/z): 323.2 [M+H]⁺, 305.2 [M+H-H₂O]⁺.
- Fragmentation pathways include loss of H₂O (-18 Da) and cleavage of the aliphatic chain.
Computational Chemistry Approaches for Molecular Modeling
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and electronic properties:
- HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
- Dipole Moment: 3.8 Debye, driven by polar hydroxyl and ketone groups.
- Mulliken Charges: Negative charge localized on oxygen atoms (-0.45 e on O3′, -0.38 e on O5).
Molecular docking studies reveal strong binding affinity (−8.2 kcal/mol) to the TRPV1 receptor, mediated by hydrogen bonds between the hydroxyl group and Arg557 residue.
Crystallographic Studies and Three-Dimensional Conformational Analysis
While single-crystal X-ray diffraction data for this compound remain unreported, related gingerols (e.g., 6-gingerol) adopt an extended aliphatic chain conformation with intramolecular hydrogen bonding between C5-OH and C3=O. Molecular dynamics simulations predict a similar conformation for this compound, stabilized by:
- Intramolecular H-bond: O5-H···O=C3 (2.1 Å).
- Van der Waals interactions: Between the phenyl ring and aliphatic chain.
Table 2: Predicted conformational parameters
| Parameter | Value |
|---|---|
| C3-C5 distance | 4.8 Å |
| Dihedral angle (C1-C3-C5-O5) | 172° |
| Solvent-accessible surface area | 480 Ų |
Properties
IUPAC Name |
5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWKKMTBRYQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10414992 | |
| Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10414992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-[8]-Gingerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
475.00 to 477.00 °C. @ 760.00 mm Hg | |
| Record name | (S)-[8]-Gingerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77398-92-6, 23513-08-8 | |
| Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10414992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-[8]-Gingerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 - 30 °C | |
| Record name | (S)-[8]-Gingerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Chemical Preparation
The chemical synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one typically involves multi-step organic reactions that construct the phenolic ketone structure with precise hydroxyl and methoxy substitutions.
Condensation Reaction: The synthesis often begins with the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a suitable aliphatic ketone precursor such as acetone or a longer-chain methyl ketone to form a carbon-carbon bond at the phenyl ring side chain.
Reduction and Oxidation: Subsequent steps include selective reduction and oxidation to install the hydroxyl groups at the 5-position and the ketone at the 3-position of the dodecane chain. Common reagents are:
- Sodium borohydride (NaBH4) for mild reduction.
- Potassium permanganate (KMnO4) or pyridinium chlorochromate (PCC) for oxidation steps.
Protecting Groups: To prevent unwanted side reactions on phenolic hydroxyl groups, protecting groups such as tetrahydropyranyl (THP) ethers or acyl groups are employed during intermediate steps.
Asymmetric Synthesis: Enantioselective synthesis is achievable either by chiral catalysts or enzyme-catalyzed reactions, yielding single stereoisomers of the compound, which is important for biological activity.
Demethylation: If starting from dimethoxy precursors, demethylation using boron tribromide (BBr3) is performed to yield the hydroxy-methoxy pattern on the aromatic ring.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | Vanillin + methyl ketone, base catalyst | Form carbon-carbon bond |
| Reduction | NaBH4 in methanol or THF | Reduce ketone or aldehyde groups |
| Oxidation | PCC or KMnO4 in dichloromethane or acetone | Oxidize alcohols to ketones |
| Protection | THP-Cl or acyl chlorides | Protect phenolic OH groups |
| Demethylation | BBr3 at room temperature | Remove methyl groups from methoxy |
This synthetic approach is supported by literature describing the preparation of gingerol analogues and related phenylalkanols.
Extraction and Purification from Natural Sources
Industrial and laboratory-scale preparation often relies on extraction from ginger rhizomes, where the compound naturally occurs as part of the gingerol family.
Solvent Extraction: Fresh or dried ginger rhizomes are subjected to solvent extraction using ethanol, methanol, or other organic solvents to dissolve the phenolic compounds.
Purification: The crude extract undergoes purification via:
- Column chromatography (e.g., silica gel) to separate the target compound based on polarity.
- Recrystallization to obtain pure crystalline this compound.
Enzymatic/Microbial Treatment: To enhance yield or modify the extract, ginger extracts can be treated with heat, acid, enzymes, or microorganisms. This biotransformation can convert related compounds into the target molecule or its derivatives.
Heat and acid treatment followed by enzymatic or microbial incubation can optimize the production of the compound from ginger extracts.
Yeast or isolated enzymes catalyze reductions producing dihydro derivatives and hydroxylated products, including 1-(4-hydroxy-3-methoxyphenyl)dodecan-3-ol, a close homologue.
Enzymatic and Microbial Synthesis
Biocatalytic methods offer stereoselective and environmentally friendly alternatives for preparation.
Enzyme-Catalyzed Reactions: Enzymes isolated from rat liver or microbial sources can convert shogaol or related gingerol precursors into hydroxylated and reduced forms, including the target compound.
Advantages: High selectivity, ability to produce single enantiomers, and mild reaction conditions.
Applications: These methods are used both in research for producing pure stereoisomers and potentially in industrial biotransformations.
Summary Table of Preparation Methods
| Preparation Method | Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Synthesis | Multi-step organic synthesis from vanillin and ketones | NaBH4, PCC, BBr3, protecting groups | Precise control, enantioselective possible | Multi-step, requires purification |
| Natural Extraction | Solvent extraction from ginger rhizomes | Ethanol/methanol, chromatography | Natural source, scalable | Complex mixtures, lower purity |
| Enzymatic/Microbial | Biotransformation of ginger extract or precursors | Enzymes, microbial cultures, heat/acid treatment | High selectivity, stereospecific | Requires enzyme/microbe handling |
| Demethylation | Chemical removal of methyl groups from methoxy groups | Boron tribromide (BBr3) | Produces phenolic hydroxyl groups | Sensitive reagents, side products |
Research Findings and Analytical Data
The molecular formula of this compound is C19H30O4 with a molecular weight of 322.445 g/mol.
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 322.214 (calculated) and 322.215 (found).
The compound’s stereochemistry can be controlled through asymmetric synthesis or enzymatic methods, which is crucial for its biological activity.
Analytical techniques such as EI-MS, NMR, and chromatographic methods are used to confirm purity and structure during preparation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized gingerol derivatives.
Reduction: Reduced gingerol alcohols.
Substitution: Ethers and esters of gingerol.
Scientific Research Applications
Anti-inflammatory Applications
Gingerol analogues, including 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one, have demonstrated anti-inflammatory action through the inhibition of lipoxygenase and cyclooxygenase enzymes, as well as through their antioxidant properties . These properties suggest potential applications in treating inflammatory conditions such as arthritis .
Antinociceptive and Analgesic Applications
Studies indicate that gingerol analogues may exert antinociceptive and anti-inflammatory activities by inhibiting the neurokinin-1 receptor (NK-1) mediated by substance P . This mechanism suggests that these compounds could be useful in treating pain and inflammatory conditions, such as migraine headaches and internal pain .
Cardiovascular Applications
Research has explored the cardiovascular effects of gingerol analogues, revealing that 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecane, another gingerol analogue, exhibits potent antiplatelet aggregation activity . This activity was specific to arachidonic acid and did not affect platelet function via adenosine diphosphate or thromboxane A2 mechanisms, suggesting interference with arachidonic acid metabolism, possibly by inhibiting the cyclo-oxygenase enzyme . Additionally, this analogue showed vasorelaxant effects, potentially operating through a novel vasorelaxant pathway unrelated to the release of calcitonin gene-related protein (cGRP) .
Other Potential Therapeutic Activities
Gingerols and related substances have demonstrated a variety of other therapeutic activities, including antipyretic, antihepatotoxic, antischistosomal, antiulcer, and antioxidant activities .
Table: Summary of Biological Activities
Toxicology
Mechanism of Action
The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Additionally, it modulates various molecular targets involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Structural Comparison
Gingerols differ primarily in alkyl chain length and saturation. Key structural analogs include:
Key Observations :
- Unsaturation: Shogaols, the dehydrated analogs of gingerols, feature a conjugated enone system, enhancing reactivity and potency in某些 biological contexts .
Pharmacological Activities
Antimicrobial Activity
- 8-Gingerol : Exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but weaker effects on Gram-negative strains .
- 6-Gingerol : Superior broad-spectrum activity due to shorter chain length; MIC values for S. aureus reported at 16 µg/mL .
- Ene-Type Analogs : Compounds like 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-4-dodecen-3-one (unsaturated analog of 8-gingerol) show enhanced Gram-positive activity due to increased membrane disruption .
- Chain Length Impact : Longer chains (e.g., 10→14 carbons) correlate with reduced antimicrobial efficacy, possibly due to steric hindrance .
Anti-Inflammatory and Antioxidant Effects
- 6-Gingerol : Potently inhibits NF-κB and COX-2 pathways, reducing inflammation in hepatotoxicity models .
- 8-Gingerol : Shares similar anti-inflammatory mechanisms but with lower potency compared to 6-gingerol; IC₅₀ for NF-κB inhibition is ~2.5-fold higher .
- Shogaols : 6-Shogaol demonstrates stronger anti-inflammatory activity than 6-gingerol in vitro, attributed to its electrophilic α,β-unsaturated ketone .
Anticancer Potential
- 10-Gingerol : Shows promise in apoptosis induction in colorectal cancer cells (IC₅₀ = 25 µM) .
Biological Activity
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a long aliphatic chain linked to a phenolic structure, which is hypothesized to contribute to its biological activities. The presence of hydroxyl and methoxy groups on the aromatic ring enhances its potential for interaction with biological targets.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases.
- Study Findings : Research indicates that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
| Compound | IC50 (µM) |
|---|---|
| This compound | 28.08 |
| Butylated Hydroxytoluene (BHT) | 0.03 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results suggest it possesses notable antibacterial properties.
- Case Study : In a study evaluating the antimicrobial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated an inhibition zone comparable to established antibiotics .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this compound has been explored through various assays.
- Research Findings : The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways associated with oxidative stress and inflammation. It may act as an inhibitor of specific enzymes involved in these pathways, although further studies are needed to elucidate these mechanisms fully.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, eye protection, and respiratory gear if ventilation is inadequate) .
- Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation and moisture exposure .
- Avoid ignition sources due to potential flammability risks (P210, P220) and maintain storage temperatures below 25°C (P235) .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (¹H NMR, 400 MHz in CDCl₃) and carbon骨架 (¹³C NMR) to confirm substitution patterns and hydroxyl/methoxy group positions .
- GC-MS : Use electron ionization (EI) at 70 eV to identify molecular ion peaks and fragmentation pathways, cross-referenced with NIST library data .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer :
- Friedel-Crafts acylation of 4-hydroxy-3-methoxyphenyl precursors with dodecan-3-one derivatives under acidic catalysis (e.g., AlCl₃) .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can conflicting thermal stability data be resolved through experimental design?
- Methodological Answer :
- Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare results under inert (N₂) vs. oxidative (air) atmospheres .
- Use thermogravimetric analysis (TGA) to quantify mass loss and correlate with structural degradation (e.g., methoxy group cleavage) .
Q. What strategies address challenges in stereochemical analysis of this compound?
- Methodological Answer :
- Employ chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection to separate enantiomers .
- For absolute configuration determination, use X-ray crystallography or electronic circular dichroism (ECD) with computational modeling .
Q. How can researchers mitigate oxidative degradation during long-term storage?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring of degradation products (e.g., quinone derivatives from phenolic oxidation) .
- Add antioxidants (e.g., 0.05% w/w ascorbic acid) and store in amber vials under nitrogen at -20°C .
Q. What experimental approaches validate the compound’s bioavailability in pharmacological studies?
- Methodological Answer :
- Use Caco-2 cell monolayers to assess intestinal permeability. Measure apparent permeability (Papp) via LC-MS quantification of apical-to-basolateral transport .
- For in vivo studies, employ radiolabeled (¹⁴C) analogs and track distribution using autoradiography or scintillation counting .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields be investigated?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
